molecular formula C18H18N2O4 B14246392 ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile CAS No. 209159-68-2

({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile

Cat. No.: B14246392
CAS No.: 209159-68-2
M. Wt: 326.3 g/mol
InChI Key: KLQMZXXNQMTDEK-UHFFFAOYSA-N
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Description

({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethenyloxyethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethyl vinyl ether under basic conditions to form the intermediate 3,4-bis(2-(ethenyloxy)ethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and ability to form stable complexes make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile shares similarities with other compounds such as:
    • 3,4-Bis(2-(ethenyloxy)ethoxy)benzaldehyde
    • 3,4-Dihydroxybenzaldehyde derivatives
    • Malononitrile derivatives

Uniqueness

What sets this compound apart is its combination of ethenyloxyethoxy groups and the propanedinitrile moiety. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

209159-68-2

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-[[3,4-bis(2-ethenoxyethoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H18N2O4/c1-3-21-7-9-23-17-6-5-15(11-16(13-19)14-20)12-18(17)24-10-8-22-4-2/h3-6,11-12H,1-2,7-10H2

InChI Key

KLQMZXXNQMTDEK-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCCOC=C

Origin of Product

United States

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